1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-
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Overview
Description
1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features additional functional groups, including a pyrrolidinylmethyl group and a thienylsulfonyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Pyrrolidinylmethyl Group: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Attachment of the Thienylsulfonyl Group: This can be done through sulfonylation reactions using thienyl sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of functional groups to their oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound, which lacks the additional functional groups.
1-(2-Pyrrolidinylmethyl)-1H-indazole: Similar structure but without the thienylsulfonyl group.
3-(3-Thienylsulfonyl)-1H-indazole: Similar structure but without the pyrrolidinylmethyl group.
Uniqueness
The presence of both the pyrrolidinylmethyl and thienylsulfonyl groups in 1H-Indazole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- may confer unique chemical and biological properties, such as increased binding affinity to certain targets or enhanced stability under specific conditions.
Properties
CAS No. |
651336-08-2 |
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Molecular Formula |
C16H17N3O2S2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)-3-thiophen-3-ylsulfonylindazole |
InChI |
InChI=1S/C16H17N3O2S2/c20-23(21,13-7-9-22-11-13)16-14-5-1-2-6-15(14)19(18-16)10-12-4-3-8-17-12/h1-2,5-7,9,11-12,17H,3-4,8,10H2 |
InChI Key |
SYCVYORODXBDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CSC=C4 |
Origin of Product |
United States |
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